3-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one

VEGFR2 inhibition Kinase inhibitor potency 3D-QSAR

SU5205 is the only commercially available 3-benzylidene-indolin-2-one in the SU5204/SU5205/SU5214 series with a validated ¹⁸F-radiolabeling protocol and clean VEGFR2 selectivity (IC50 9.6 µM) free of HER2/EGFR off-target liability. With DMSO solubility >200 mM and ≥3-year powder stability at -20 °C, it is optimized for HTS and PET tracer validation workflows. Choose SU5205 for reproducible angiogenesis assays where ErbB family crosstalk must be excluded.

Molecular Formula C15H10FNO
Molecular Weight 239.24 g/mol
Cat. No. B10799093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one
Molecular FormulaC15H10FNO
Molecular Weight239.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)F)C(=O)N2
InChIInChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9+
InChIKeyQIERHADIMMFZNE-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one (SU5205) — A Defined VEGFR2 Inhibitor for Targeted Research Procurement


3-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one (CAS 3476-86-6), also known as SU5205 or 3-(4-fluorobenzylidene)indolin-2-one, is a synthetic small-molecule oxindole derivative belonging to the 3-benzylidene-indolin-2-one class [1]. It functions as a selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2/FLK-1/KDR) tyrosine kinase, with a reported biochemical IC50 of 9.6 μM in cell-free assays [2]. The compound is structurally characterized by a 4-fluorobenzylidene substituent at the C-3 position of the oxindole core (molecular formula C15H10FNO, MW 239.24 g/mol), and is routinely supplied at ≥98% purity for research applications .

Why VEGFR2 Inhibitor Interchangeability Fails Without Compound-Specific Evidence for 3-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one (SU5205)


Although multiple 3-benzylidene-indolin-2-one derivatives target the VEGFR2 ATP-binding pocket, subtle structural modifications produce large and quantifiable differences in both potency and selectivity that preclude generic substitution. SU5205 (4-fluoro derivative) and its close congener SU5416 (semaxanib) share identical binding orientation within the VEGFR2 active site, yet SU5416 is 87-fold more potent — a difference mechanistically attributed to differential hydrophobic pocket solvation and van der Waals contact energies revealed by MM-GBSA calculations [1]. Similarly, the 4-fluoro substituent in SU5205 confers a distinct selectivity profile compared to the 2-ethoxy (SU5204) and 2-methoxy (SU5214) analogs, each of which exhibits quantitatively different VEGFR2 IC50 values and varying degrees of off-target activity against HER2 or EGFR [2]. These data demonstrate that even closely related indolinones cannot be treated as functionally interchangeable in experimental design or procurement.

Quantitative Comparator Evidence for 3-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one (SU5205) — Head-to-Head and Cross-Study Data for Procurement Decisions


Direct Head-to-Head VEGFR2 Biochemical Potency Comparison: SU5205 vs. Semaxanib (SU5416) — 87-Fold Difference Quantified by CoMFA and MM-GBSA

In a direct comparative study using the same VEGFR2 cell-free assay system, SU5205 (3-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one) exhibited an IC50 of 9.6 μM, while the structurally analogous semaxanib (SU5416, bearing a 3,5-dimethylpyrrol substituent in place of the 4-fluorophenyl group) was 87 times more effective [1]. 3D-QSAR CoMFA modeling across 48 indolinone derivatives confirmed that the steric and electrostatic field differences between the 4-fluorophenyl and 3,5-dimethylpyrrol moieties account for the potency gap, while docking and MD simulations revealed that the hydrophobic pocket of VEGFR2 is more solvent-exposed when complexed with SU5205, and MM-GBSA energetic analysis demonstrated that the potency differential is governed by van der Waals contacts [1].

VEGFR2 inhibition Kinase inhibitor potency 3D-QSAR

VEGFR2 Potency vs. Selectivity Trade-Off: SU5205 Compared with SU5204 (2-Ethoxy Analog) on FLK-1 and HER2

SU5205 exhibits a VEGFR2/FLK-1 IC50 of 9.6 μM with no reported off-target activity against HER2 (ErbB2), whereas SU5204 — the 2-ethoxybenzylidene analog — displays a VEGFR2 IC50 of 4 μM (2.4-fold more potent) but also inhibits HER2 with an IC50 of 51.5 μM [1]. The selectivity ratio (HER2 IC50 / VEGFR2 IC50) for SU5204 is approximately 12.9, indicating dual-target activity. While no direct kinome-wide profiling data are available for SU5205, the absence of reported HER2/EGFR activity in the original patent disclosures and subsequent characterization studies supports a cleaner VEGFR2-selective profile [1].

Kinase selectivity VEGFR2 vs. HER2 Indolinone SAR

SU5205 vs. SU5214 (2-Methoxy Analog): VEGFR2 Potency and EGFR Selectivity Comparison Within the Indolinone Series

Within the 3-benzylidene-indolin-2-one family, SU5214 (2-methoxybenzylidene analog) exhibits a VEGFR2/FLK-1 IC50 of 14.8 μM — approximately 1.5-fold less potent than SU5205 (IC50 = 9.6 μM) — but additionally inhibits EGFR with an IC50 of 36.7 μM . SU5205 has no reported EGFR inhibitory activity at comparable concentrations, indicating that the 4-fluorobenzylidene substituent confers both moderately superior VEGFR2 potency and improved selectivity over EGFR relative to the 2-methoxy congener [1].

VEGFR2 inhibitor ranking EGFR counter-screening Indolinone selectivity

Cellular Anti-Angiogenic Activity: SU5205 Suppresses VEGF-Induced Endothelial Mitogenesis at Low Micromolar Concentrations

SU5205 inhibits ligand-induced endothelial mitogenesis in VEGF-stimulated human umbilical vein endothelial cells (HUVECs) with an IC50 of 5.1 μM , and additionally suppresses VEGF- and acidic FGF-induced HUVEC mitogenesis with IC50 values of 0.9 μM and 0.6 μM, respectively, as reported by multiple independent vendors . These cellular IC50 values are comparable to or lower than the biochemical VEGFR2 IC50 of 9.6 μM, indicating that the compound retains functional anti-angiogenic activity in a cellular context at pharmacologically relevant concentrations.

HUVEC mitogenesis VEGF signaling Cellular potency

Unique Radiolabeling Capability: SU5205 as an 18F-PET Tracer Surrogate — A Differentiating Application Not Shared by SU5204 or SU5214

SU5205 is uniquely positioned among the indolinone VEGFR2 inhibitor series as a validated positron emission tomography (PET) radiotracer scaffold. The compound was successfully 18F-radiolabeled via Knoevenagel condensation of 4-[18F]fluorobenzaldehyde with oxindole, yielding 3-[4′-[18F]fluorobenzylidene]indolin-2-one in 4% decay-corrected radiochemical yield with >98% radiochemical purity and a specific activity of 48–61 GBq/μmol within 90 minutes [1]. Biodistribution studies in Wistar rats and small-animal PET imaging in FaDu tumor-bearing mice were performed, establishing the in vivo pharmacokinetic profile despite the compound's moderate VEGFR2 affinity and rapid metabolic clearance (only 12% intact tracer remaining at 20 min post-injection) [1]. This radiolabeling capability arises directly from the 4-fluorophenyl moiety, which is absent in SU5204 (2-ethoxy) and SU5214 (2-methoxy), rendering those analogs incompatible with this 18F-labeling strategy [1].

PET imaging Radiotracer 18F-fluorobenzylidene

Physicochemical and Formulation Properties: Defined Solubility, Stability, and Handling Specifications for Reproducible Experimental Use

SU5205 is provided as a crystalline solid with a melting point of 194–196 °C and a predicted boiling point of 435.3 ± 45.0 °C . The compound exhibits good solubility in DMSO (≥48 mg/mL, approximately 200 mM) and DMF (50 mg/mL), moderate solubility in ethanol (3–5 mg/mL), and limited aqueous solubility (DMSO:PBS pH 7.2 at 1:3 gives 0.25 mg/mL) . Powder stability is ≥3 years at −20 °C; stock solutions in DMSO are stable for 6 months at −80 °C or 1 month at −20 °C, with aliquoting recommended to avoid repeated freeze-thaw cycles . These defined parameters support reproducible preparation of stock solutions for in vitro assays and provide clear guidance for long-term compound management.

Solubility Formulation Stability

Recommended Research and Industrial Application Scenarios for 3-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one (SU5205) Based on Quantified Evidence


VEGFR2-Targeted PET Tracer Development and Molecular Imaging Studies

SU5205 is the only commercially available indolinone in the SU5204/SU5205/SU5214 series with a validated 18F-radiolabeling protocol. The Knoevenagel condensation of 4-[18F]fluorobenzaldehyde with oxindole yields the 18F-labeled tracer in >98% radiochemical purity within 90 minutes, enabling same-day PET imaging workflows [1]. Despite its moderate VEGFR2 affinity (IC50 = 9.6 μM) and rapid in vivo clearance (12% intact tracer at 20 min), SU5205 serves as a tractable scaffold for developing next-generation fluorinated indolinone radiotracers with optimized pharmacokinetics. Imaging laboratories should procure SU5205 as the non-radioactive reference standard alongside the 18F-labeled analog for PET tracer validation studies.

VEGFR2-Selective Pharmacological Profiling in Angiogenesis Signaling Studies

When experimental designs demand selective VEGFR2 kinase inhibition without confounding activity at HER2 (SU5204 liability) or EGFR (SU5214 liability), SU5205 provides the cleanest selectivity profile among commercially available 3-benzylidene-indolin-2-one inhibitors [1][2]. The compound is appropriate for use as a moderate-affinity VEGFR2 probe (IC50 = 9.6 μM, cell-free) in HUVEC-based angiogenesis assays, where it inhibits VEGF-induced mitogenesis with cellular IC50 values of 0.6–5.1 μM [2]. Researchers should select SU5205 over SU5204 or SU5214 when ErbB family crosstalk must be excluded from the experimental system.

Structure-Activity Relationship (SAR) Studies and Indolinone Scaffold Optimization

SU5205 represents a key reference point in the 3-benzylidene-indolin-2-one SAR landscape. Its 87-fold lower VEGFR2 potency relative to SU5416 (semaxanib) has been mechanistically dissected using CoMFA, docking, MD simulations, and MM-GBSA energetic analysis, providing a rich structural and computational framework for rational scaffold optimization [1]. Medicinal chemistry programs aiming to improve indolinone VEGFR2 potency while maintaining selectivity can use SU5205 as the baseline comparator for newly synthesized 4-substituted benzylidene analogs, with well-defined potency (IC50 = 9.6 μM) and selectivity benchmarks against which to measure progress.

High-Throughput Screening (HTS) and Compound Library Assembly

With DMSO solubility exceeding 200 mM and powder stability of ≥3 years at −20 °C [1], SU5205 is well-suited for inclusion in kinase-focused compound libraries and automated HTS workflows. The high solubility enables preparation of concentrated stock solutions that minimize DMSO carryover into assay plates, while the defined melting point (194–196 °C) and purity specifications (≥98%) support quality control verification prior to screening campaigns. Procurement teams assembling VEGFR2-focused screening decks should consider SU5205 as a moderate-potency, selectivity-characterized reference compound alongside higher-potency clinical candidates.

Quote Request

Request a Quote for 3-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.